molecular formula C19H16N2 B317744 2-(2-phenylethyl)-1H-perimidine

2-(2-phenylethyl)-1H-perimidine

Cat. No.: B317744
M. Wt: 272.3 g/mol
InChI Key: DXOGBTBTOPQKMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylethyl)-1H-perimidine is a nitrogen-containing heterocyclic compound featuring a perimidine core substituted at the 2-position with a phenylethyl group. Perimidines are fused aromatic systems with two nitrogen atoms in a six-membered ring fused to a naphthalene moiety, conferring unique electronic and steric properties . The phenylethyl substituent enhances lipophilicity and may influence biological activity, making this compound a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

2-(2-phenylethyl)-1H-perimidine

InChI

InChI=1S/C19H16N2/c1-2-6-14(7-3-1)12-13-18-20-16-10-4-8-15-9-5-11-17(21-18)19(15)16/h1-11H,12-13H2,(H,20,21)

InChI Key

DXOGBTBTOPQKMX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC4=C3C(=CC=C4)N2

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

Comparison with Similar Compounds

Crystallographic and Structural Analysis

Crystal packing and hydrogen-bonding patterns vary significantly with substituents:

Compound Crystal System Space Group Hydrogen Bonding Refined Parameters (Å, °)
L1 Monoclinic P2₁/n N–H···O=P (2.04 Å) a = 13.5479, b = 5.0242, β = 101.38
2-(Pyridin-2-yl)-1H-perimidine Monoclinic P2₁/c N–H···N (pyridine) a = 7.5095, b = 12.1216, β = 92.55
2-Methyl-1H-perimidine Monoclinic N/A π–π stacking dominant a = 8.2, b = 6.1, β = 95.2
Hypothetical: 2-(2-Phenylethyl)-1H-perimidine Likely monoclinic P2₁/c or P2₁/n Flexible phenylethyl may reduce packing efficiency Predicted a > 10 Å due to bulky substituent

Notes:

  • Bulky substituents like phenylethyl may disrupt tight packing, reducing crystallinity compared to planar groups (e.g., pyridinyl).
  • Hydrogen bonding in L1 stabilizes the structure, whereas alkyl substituents rely on van der Waals interactions .

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